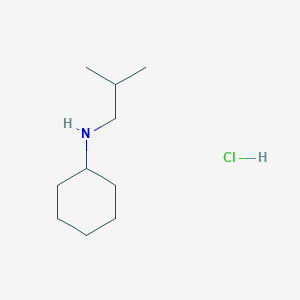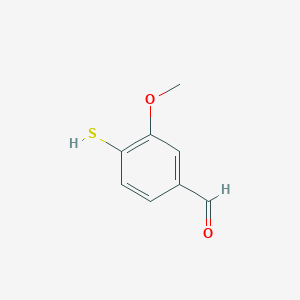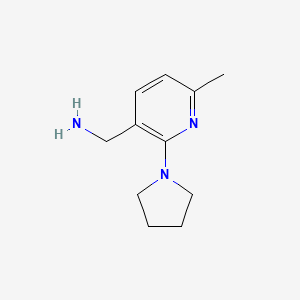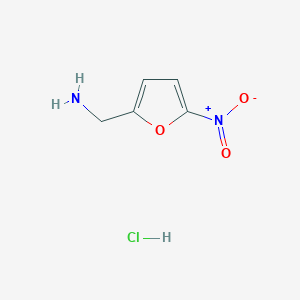
2-Methyl-4-(thiophen-2-yl)butan-2-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
2-Methyl-4-(thiophen-2-yl)butan-2-ol: is utilized in proteomics research as a biochemical tool. Its molecular structure, with a thiophene ring and an alcohol functional group, makes it suitable for modifying proteins or peptides during synthesis or labeling . This compound can be used to introduce thiophene moieties into proteins, which can then serve as sites for further chemical reactions or as spectroscopic labels.
Pharmaceutical Synthesis
This compound finds application in the synthesis of pharmaceuticals. For instance, derivatives of thiophene, like 2-Methyl-4-(thiophen-2-yl)butan-2-ol , are used in creating inhibitors for tyrosine kinase 3 (FLT3), which are important in the development of treatments for diseases like acute myeloid leukemia .
Fluorescent Markers for Biopolymers
The thiophene derivative is also instrumental in preparing oligothiophene isothiocyanates, which act as fluorescent markers. These markers are crucial for studying biopolymers, as they allow for the visualization of biological processes at the molecular level .
Analgesic Compound Synthesis
In the field of medicinal chemistry, 2-Methyl-4-(thiophen-2-yl)butan-2-ol is used in the synthesis of analgesic compounds. An example is its role in the production of Sulfentanyl, a potent analgesic used in severe pain management .
Antithrombotic Agents
Another significant application is in the preparation of antithrombotic agents. Compounds like Clopidogrel Hydrogen Sulfate, which is an antiplatelet medication preventing blood clots, are synthesized using thiophene derivatives as key intermediates .
Chemical Research and Education
Due to its unique structure, 2-Methyl-4-(thiophen-2-yl)butan-2-ol serves as an excellent subject for chemical research and education. It provides insights into the reactivity and properties of thiophene-containing compounds and can be used in laboratory experiments to demonstrate various organic synthesis techniques .
Chromatography and Mass Spectrometry
This compound is also relevant in chromatography and mass spectrometry applications. It can be used as a standard or reference compound in the calibration of instruments and in the development of analytical methods for detecting thiophene derivatives in complex mixtures .
Material Science
Lastly, the incorporation of thiophene rings into polymers or other materials can impart unique electronic properties, making 2-Methyl-4-(thiophen-2-yl)butan-2-ol valuable in the field of material science. It can be used to synthesize conductive polymers or organic semiconductors with potential applications in electronics and optoelectronics .
Propriétés
IUPAC Name |
2-methyl-4-thiophen-2-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDUZUOSPFRPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(thiophen-2-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)


![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)








![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)